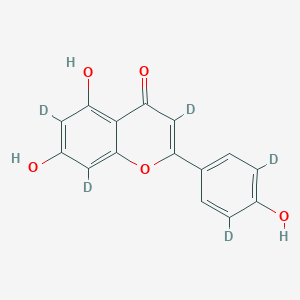
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of 1-benzopyran-4-one derivatives, which are of significant interest due to their diverse biological activities and applications in various fields of chemistry and pharmacology. This compound, specifically, is part of a broader group of chemicals known for their interesting molecular structures and potential as chemical intermediates.
Synthesis Analysis
The synthesis of benzopyran derivatives, including similar compounds, often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structure. Techniques such as palladium-catalysed oxidative carbonylation have been employed for synthesizing benzopyran derivatives, showcasing the diverse methodologies applicable to this chemical class (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of benzopyran derivatives has been extensively studied using techniques like X-ray diffraction, providing insight into their complex geometries. For instance, studies have detailed the crystal structure and molecular geometry of similar compounds, highlighting the precise arrangement of atoms within the molecule and its electronic structure (Inkaya et al., 2012).
Chemical Reactions and Properties
Benzopyran derivatives undergo various chemical reactions, demonstrating a range of chemical properties. These reactions include cyclization, esterification, and interactions with nucleophilic reagents, which are fundamental for modifying the compound's structure and functionality for specific applications. The synthesis and reactions of similar compounds have been documented, showcasing their versatility (Shaker, 1996).
Scientific Research Applications
Crystallographic and Computational Analysis
- 3-Benzylchroman-4-ones, a class related to 4H-1-Benzopyran-4-one derivatives, demonstrate diverse biological properties like anti-inflammatory and anticancer activities. Advanced techniques like X-ray crystallography and density functional theory (DFT) have been utilized to understand their structural stability and the influence of OH substitution on their conformational properties (Salam et al., 2021).
Molecular Docking and Spectroscopy
- The compound (S)-2,3-Dihydro-5,7-dihydroxy-2(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one has been explored for its potential as a PI3/AKT inhibitor in lung cancer treatment, employing molecular docking and spectroscopy techniques. This approach is significant for identifying new therapeutic derivatives (Govindammal et al., 2019).
DNA Interaction Studies
- The interaction of polymerized Schiff Base Ligand derived from naringenin (a compound similar to 4H-1-Benzopyran-4-one) with DNA has been studied. This research is crucial for understanding the genetic implications and potential therapeutic applications of these compounds (Paşa, 2017).
Structure-Activity Relationship in Antiestrogens
- Research on 2,3-diaryl-1-benzopyran analogues, including 4H-1-benzopyran-4-one derivatives, has contributed to the understanding of the structure-activity relationship in antiestrogens. This is essential for the development of new antiestrogenic drugs (Saeed et al., 1990).
Anticancer Applications of Apigenin
- Flavonoids like apigenin, derived from 4H-1-Benzopyran-4-one, have shown potential in anticancer applications. Their ability to interfere with various cancer pathways makes them a focus of current cancer research (Kowalczyk et al., 2017).
Synthesis and Antimicrobial Screening
- Studies on the synthesis and antimicrobial screening of 4H-1-Benzopyran-4-one derivatives have been conducted to evaluate their potential as antimicrobial agents. This research contributes to the discovery of new drugs for combating microbial infections (Mulwad & Hegde, 2009).
Structural Analyses and Pharmacokinetic Properties
- Structural analysis and pharmacokinetic properties of 4H-1-Benzopyran-4-one derivatives are crucial in drug development. Understanding their interactions and stability in biological systems guides the development of effective therapeutic agents (Anthal et al., 2012).
properties
CAS RN |
263711-74-6 |
|---|---|
Product Name |
4H-1-Benzopyran-4-one-3,6,8-d3, 5,7-dihydroxy-2-(4-hydroxyphenyl-3,5-d2)- |
Molecular Formula |
C15H10O5 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H/i3D,4D,5D,6D,7D |
InChI Key |
KZNIFHPLKGYRTM-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)[2H] |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
synonyms |
5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d5; 4’,5,7-Trihydroxyflavone-d5; Pelargidenon 1449-d5; [3,6,8,3’,5’-d5]-Apigenin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



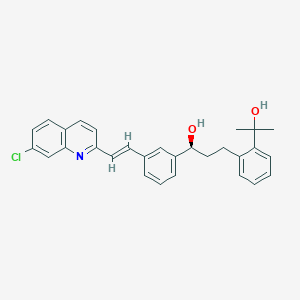
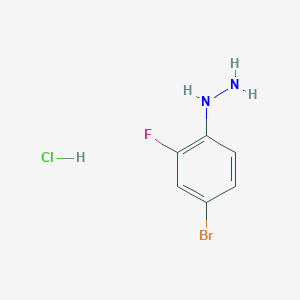
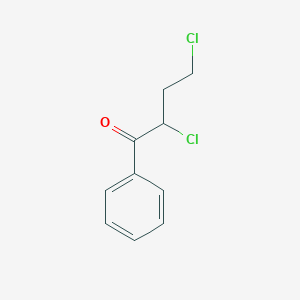
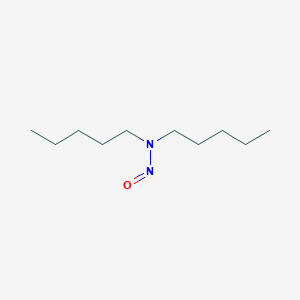
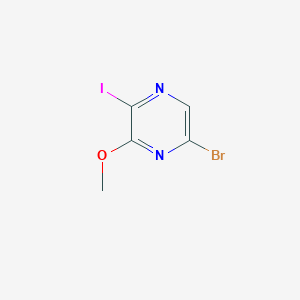
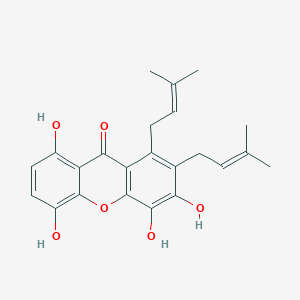
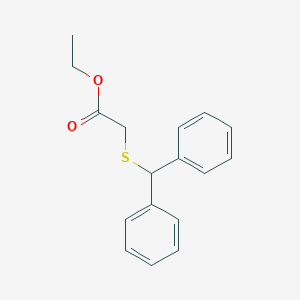
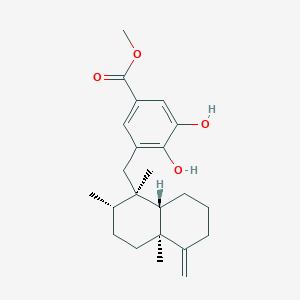
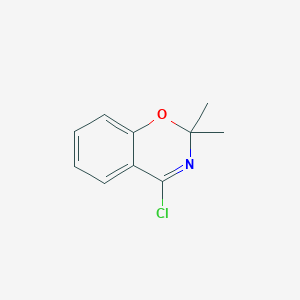

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)
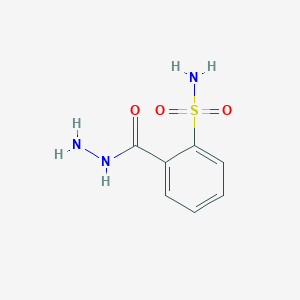
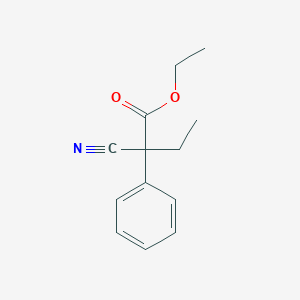
![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)